molecular formula C17H22N4O2S B6984532 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide

Cat. No.: B6984532
M. Wt: 346.4 g/mol
InChI Key: WKAHCJRESBYDOV-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrrolidinone moiety, and an acetamide group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-17(2)10-20-16(23)15(17)19-9-13(22)18-8-7-14-21-11-5-3-4-6-12(11)24-14/h3-6,15,19H,7-10H2,1-2H3,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAHCJRESBYDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C1NCC(=O)NCCC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide typically involves multi-step organic reactions The pyrrolidinone moiety is then synthesized separately and coupled with the benzothiazole derivative through amide bond formation

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The pyrrolidinone moiety may enhance the compound’s binding affinity and specificity, while the acetamide group can facilitate interactions with biological membranes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,3-benzothiazol-2-yl)ethyl]-acetamide
  • 2-(1,3-benzothiazol-2-yl)ethylamine
  • 4,4-dimethyl-2-oxopyrrolidine

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[(4,4-dimethyl-2-oxopyrrolidin-3-yl)amino]acetamide stands out due to its combined structural features, which confer unique chemical and biological properties

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